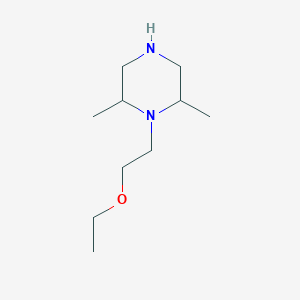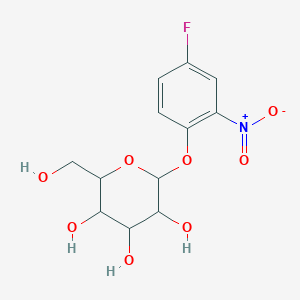
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine is an organic compound belonging to the piperazine family It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom of the piperazine ring, along with two methyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpiperazine with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Ethoxyethyl)piperazine: Lacks the two methyl groups at the 2 and 6 positions.
2,6-Dimethylpiperazine: Lacks the ethoxyethyl group.
1-(2-Methoxyethyl)-2,6-dimethylpiperazine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine is unique due to the presence of both the ethoxyethyl group and the two methyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)-2,6-dimethylpiperazine |
InChI |
InChI=1S/C10H22N2O/c1-4-13-6-5-12-9(2)7-11-8-10(12)3/h9-11H,4-8H2,1-3H3 |
Clave InChI |
MNFVQDBSUQZEPN-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1C(CNCC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)



![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)


![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
![2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12105469.png)
